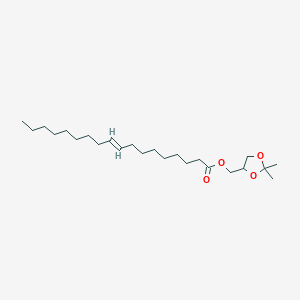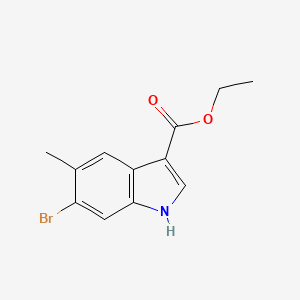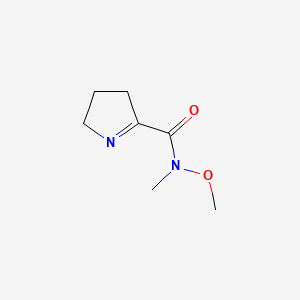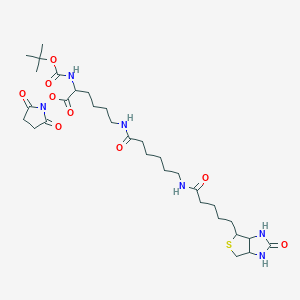
2-(Dimethylamino)ethyl Iodide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl Iodide Hydrochloride is an organic compound that belongs to the class of quaternary ammonium salts. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its reactivity and ability to form stable complexes with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl Iodide Hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Hydroiodic Acid→2-(Dimethylamino)ethyl Iodide Hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl Iodide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-(Dimethylamino)ethanol, while oxidation can produce various oxidized derivatives.
科学研究应用
2-(Dimethylamino)ethyl Iodide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl Iodide Hydrochloride involves its ability to form stable complexes with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through ionic and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)ethyl Chloride Hydrochloride
- 2-(Dimethylamino)ethyl Bromide Hydrochloride
- 2-(Dimethylamino)ethyl Fluoride Hydrochloride
Uniqueness
2-(Dimethylamino)ethyl Iodide Hydrochloride is unique due to its iodide ion, which imparts specific reactivity and properties. Compared to its chloride, bromide, and fluoride counterparts, the iodide version is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C4H11ClIN |
|---|---|
分子量 |
235.49 g/mol |
IUPAC 名称 |
2-iodo-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10IN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChI 键 |
BKLATZCWVLVION-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCI.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)



![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)


